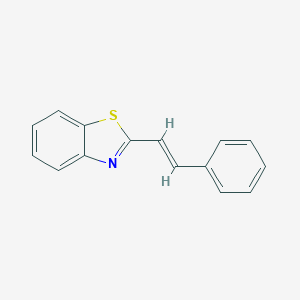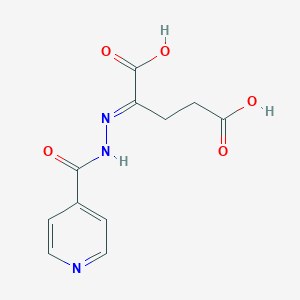![molecular formula C14H23NO4S B224341 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)
4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide, also known as BPS, is a sulfonamide compound that has gained significant attention in scientific research due to its various applications. This compound is synthesized through a series of chemical reactions and has been found to exhibit biochemical and physiological effects that make it a valuable tool in laboratory experiments. In
Mechanism of Action
The mechanism of action of 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide involves the reaction of the sulfonamide group with hydrogen peroxide, leading to the formation of a sulfonamide radical. This radical can then react with a fluorescent probe, leading to a change in fluorescence intensity that can be detected. The reaction between 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide and hydrogen peroxide is selective, making it a valuable tool for detecting hydrogen peroxide in cells.
Biochemical and Physiological Effects
4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been found to have various biochemical and physiological effects. In addition to its use as a fluorescent probe, 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been shown to have antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide in lab experiments is its selectivity for hydrogen peroxide. This makes it a valuable tool for studying oxidative stress and related diseases. Additionally, 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide is relatively easy to synthesize, making it readily available for use in experiments.
One limitation of using 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide is its potential toxicity to cells. While 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been shown to be relatively non-toxic, it can still have adverse effects on cell viability at high concentrations.
Future Directions
There are several future directions for research involving 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide. One area of interest is the development of new fluorescent probes based on the 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide structure. These probes could be designed to detect other reactive species in cells, such as superoxide or nitric oxide.
Another area of interest is the development of 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide-based drugs for the treatment of oxidative stress-related diseases. 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been shown to have antioxidant properties, making it a potential candidate for drug development.
Conclusion
In conclusion, 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide, or 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide, is a valuable tool in scientific research due to its various applications. Its selectivity for hydrogen peroxide makes it a valuable tool for studying oxidative stress and related diseases. While there are limitations to its use, 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has significant potential for future research and drug development.
Synthesis Methods
The synthesis of 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide involves a series of chemical reactions that start with the reaction between 4-bromo-1-butanol and sodium hydride to form 4-butoxy-1-butanol. The 4-butoxy-1-butanol is then reacted with 1-chloromethyl-3,5-dinitrobenzene to form 4-butoxy-N-(3,5-dinitrobenzyl)butan-1-amine. The final step involves the reaction of 4-butoxy-N-(3,5-dinitrobenzyl)butan-1-amine with sodium sulfite to form 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide.
Scientific Research Applications
4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been found to have various scientific research applications. One of the primary applications is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide has been shown to selectively detect hydrogen peroxide, a type of ROS, in live cells. This makes it a valuable tool for studying oxidative stress and related diseases.
Another application of 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide is in the study of protein-protein interactions. 4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide can be used to label proteins with a sulfonamide group, which can then be used to study protein-protein interactions using fluorescence resonance energy transfer (FRET) or other techniques.
properties
Product Name |
4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide |
|---|---|
Molecular Formula |
C14H23NO4S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-butoxy-N-(1-hydroxybutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-3-5-10-19-13-6-8-14(9-7-13)20(17,18)15-12(4-2)11-16/h6-9,12,15-16H,3-5,10-11H2,1-2H3 |
InChI Key |
JXSANGSDUOVXGH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC(CC)CO |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC(CC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



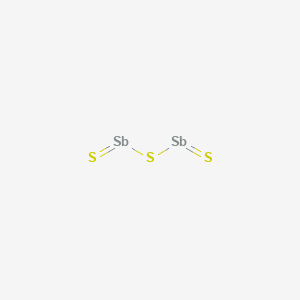
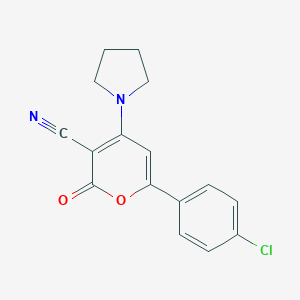
![2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B224274.png)


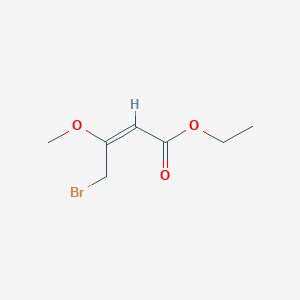

![Ethyl 4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B224347.png)

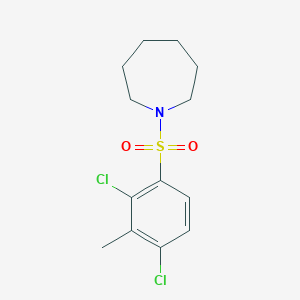
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B224375.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)
